3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZDXOAAUIAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, chloroform), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to cell signaling and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance binding affinity and specificity, while the pyrimidoindole core can contribute to the overall stability and bioactivity of the compound .
Biological Activity
The compound 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.89 g/mol. The structural representation includes a piperazine moiety, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several synthesized compounds bearing piperazine derivatives. Among them, one derivative demonstrated an IC50 value of 0.63 µM against Escherichia coli, highlighting the potential of piperazine-containing compounds in antibiotic development .
Study 2: Anticancer Activity
In vitro studies on similar pyrimidoindole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis and purification methods for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling of piperazine derivatives : Reacting 4-(2-chlorophenyl)piperazine with a bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-oxoethyl-piperazine moiety .
- Indole-pyrimidine core assembly : Cyclization via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., THF) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integration (e.g., δ 3.2–3.8 ppm for piperazine protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 464.18) .
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for the oxoethyl group) and indole N-H vibrations (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions using response surface methodology to maximize yield (>80%) while minimizing byproducts .
- Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., bromoacetyl intermediate formation) by improving heat/mass transfer .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .
Q. What computational strategies predict biological activity and binding modes?
- Molecular docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina. The piperazine moiety shows affinity for GPCRs due to its basic nitrogen .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. The 2-chlorophenyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- MD simulations : Assess stability of receptor-ligand complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., between oxoethyl and Asp116 in 5-HT₁A) .
Q. How should researchers address contradictions in pharmacological data?
- Reproducibility protocols : Validate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal assays : Confirm receptor binding (radioligand displacement) with functional assays (cAMP inhibition for GPCRs) to resolve discrepancies between affinity and efficacy .
Q. What strategies identify novel pharmacological targets for this compound?
- Target fishing : Use ChemProt or Similarity Ensemble Approach (SEA) databases to predict off-target kinase or phosphatase interactions .
- Transcriptomics : Treat model systems (e.g., neuronal cells) and perform RNA-seq to identify differentially expressed genes (e.g., BDNF, FOS) .
- Proteomics : SILAC-based quantitative proteomics to map protein interaction networks, focusing on apoptosis regulators (e.g., Bcl-2 family) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
